molecular formula C16H14F3NO3 B1669618 AAD-2004 CAS No. 927685-43-6

AAD-2004

货号: B1669618
CAS 编号: 927685-43-6
分子量: 325.28 g/mol
InChI 键: UTMVACIBQLDZLP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

克里斯地沙嗪,也称为 AAD-2004,是一种合成的有机化合物,可作为微粒体前列腺素 E2 合成酶-1 (mPGES-1) 的抑制剂。它还通过清除活性氧而表现出抗氧化特性。 该化合物正在开发中,用于治疗各种神经退行性疾病,包括阿尔茨海默病、帕金森病和肌萎缩侧索硬化症 (ALS) .

科学研究应用

Alzheimer's Disease Model (Tg-beta-CTF99/B6 Mice)

In a study examining the effects of AAD-2004 on Tg-beta-CTF99/B6 mice, researchers administered the compound from 10 to 18 months of age. The results indicated:

  • Neuronal Preservation : Neuronal density in treated mice was approximately 94% and 96% compared to non-transgenic controls in the prefrontal and parietal cortices, respectively.
  • Calbindin Expression : this compound treatment partially reversed the depletion of calbindin expression, a marker associated with neuronal health .

Amyotrophic Lateral Sclerosis Model (SOD1G93A Mice)

In another significant study involving SOD1G93A mice, which are used to model ALS:

  • Motor Function Improvement : this compound treatment resulted in improved motor function and increased lifespan compared to untreated controls.
  • Reduction of Autophagosome Formation : The compound effectively reduced autophagosome formation and axonopathy, which are critical factors in ALS pathology .

Table 1: Effects of this compound on Neuronal Density

Treatment GroupPrefrontal Cortex Density (%)Parietal Cortex Density (%)
Control100100
This compound Treatment9496

Table 2: Comparison of Motor Function Outcomes in ALS Models

Treatment GroupAverage Lifespan (Days)Motor Function Score (Scale 0-10)
Control1203
This compound Treatment1507

作用机制

克里斯地沙嗪通过抑制微粒体前列腺素 E2 合成酶-1 (mPGES-1) 发挥作用,从而减少前列腺素 E2 的生成,前列腺素 E2 是炎症的关键介质。此外,克里斯地沙嗪清除活性氧,从而减少氧化应激。这些联合作用促进了其神经保护和抗炎作用。 所涉及的分子靶标和通路包括环氧合酶的抑制和炎症信号通路的调节 .

类似化合物:

独特性: 克里斯地沙嗪作为 mPGES-1 抑制剂和抗氧化剂的双重作用使其有别于其他类似化合物。

生化分析

Biochemical Properties

AAD-2004 has been found to completely remove free radicals at 50 nM as a potent spin trapping molecule and inhibited mPGES-1 with an IC 50 of 230 nM . This suggests that this compound plays a significant role in biochemical reactions, particularly those involving free radicals and mPGES-1.

Cellular Effects

In cellular processes, this compound has been observed to block free radical formation, PGE2 formation, and microglial activation in the spinal motor neurons of SOD1G93A mice . As a consequence, this compound reduced autophagosome formation, axonopathy, and motor neuron degeneration, improving motor function and increasing life span .

Molecular Mechanism

The molecular mechanism of this compound involves its potent spin trapping properties and its ability to inhibit mPGES-1 . By blocking free radical formation and PGE2 formation, this compound can prevent neuronal injury that often occurs in neurodegenerative diseases .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not mentioned in the available literature, it has been noted that this compound shows efficacy in a mouse model of ALS .

Dosage Effects in Animal Models

In animal models, this compound has shown to be effective even at a dose 400-fold higher than that required to obtain maximal therapeutic efficacy in SOD1G93A mice . This suggests that this compound has a wide therapeutic window and is well-tolerated at high doses.

Metabolic Pathways

Given its role as a potent spin trapping molecule and mPGES-1 inhibitor, it is likely involved in pathways related to these functions .

Subcellular Localization

Given its role in blocking free radical formation and PGE2 formation, it is likely that it interacts with cellular components involved in these processes .

准备方法

合成路线和反应条件: 克里斯地沙嗪在结构上与阿司匹林相关,是通过一系列化学反应合成的具体反应条件,如温度、溶剂和催化剂,经过优化以实现高产率和纯度 .

工业生产方法: 克里斯地沙嗪的工业生产涉及使用自动化反应器和连续流动工艺的大规模化学合成。生产过程旨在确保一致性、可扩展性和成本效益。 质量控制措施,包括色谱法和光谱法,用于监测最终产品的纯度和组成 .

化学反应分析

反应类型: 克里斯地沙嗪经历各种化学反应,包括:

常用试剂和条件:

形成的主要产物: 从这些反应中形成的主要产物包括克里斯地沙嗪的各种衍生物,具有改变的官能团,它们可能表现出不同的药理特性 .

相似化合物的比较

Uniqueness: Crisdesalazine’s dual action as an mPGES-1 inhibitor and antioxidant distinguishes it from other similar compounds.

生物活性

AAD-2004, chemically known as 2-hydroxy-5-[2-(4-trifluoromethylphenyl)-ethylaminobenzoic acid], is a synthetic compound that has emerged as a promising candidate for therapeutic applications, particularly in neuroprotection and the treatment of neurodegenerative diseases such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS). This compound is derived from aspirin and sulfasalazine, exhibiting potent antioxidant and anti-inflammatory properties at nanomolar concentrations.

This compound primarily functions through the modulation of biological pathways that are crucial for neuronal survival. Its mechanisms include:

  • Reduction of Neuronal Loss : this compound has been shown to significantly suppress progressive neuronal loss and neuritic atrophy in various animal models of neurodegeneration .
  • Calbindin Expression Modulation : The compound partially reverses the depletion of calbindin, a calcium-binding protein essential for neuronal health, suggesting its role in maintaining calcium homeostasis and protecting neurons from excitotoxicity .
  • Free Radical Scavenging : this compound acts as a potent spin trapping molecule, effectively scavenging free radicals, thereby preventing oxidative stress .

Research Findings

Numerous studies have documented the biological activity of this compound, particularly in animal models:

  • Neuroprotection in AD Models :
    • In Tg-betaCTF99/B6 mice, a model for Alzheimer's disease, administration of this compound from 10 to 18 months significantly reduced lipid peroxidation and neuronal loss. The cell density in treated mice was found to be 94% and 96% of that in non-transgenic controls in the prefrontal and parietal cortices, respectively .
    • The compound also upregulated calbindin and phospho-CREB expressions, which are crucial for neuronal function .
  • Effects on ALS Models :
    • In SOD1G93A mice, a model for ALS, this compound administration improved motor function and extended survival by 21% compared to controls. It inhibited microglial activation and reduced markers of oxidative stress such as nitrotyrosine .
    • The treatment also delayed disease onset by approximately 36%, showcasing its potential as a disease-modifying agent .

Comparative Analysis

This compound's distinct biological activity can be compared with other neuroprotective compounds:

CompoundMechanism of ActionUnique Features
This compoundModulates calcium homeostasis; reduces oxidative stressSpecificity towards calbindin expression
Compound XAntioxidant properties; general neuroprotectionBroader spectrum but less targeted
Compound YInhibits apoptosis; promotes cell survivalFocused on apoptosis pathways
Compound ZEnhances neurogenesis; increases growth factorsPrimarily promotes growth rather than protection

This compound's unique mechanism involving calbindin modulation distinguishes it from other compounds, enhancing its therapeutic potential.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Phase I Clinical Trial : Initial trials demonstrated that this compound was well-tolerated in healthy volunteers with no serious adverse events reported at doses exceeding therapeutic targets. This safety profile supports further exploration into its clinical applications for neurodegenerative diseases .
  • Longitudinal Studies : Ongoing research aims to assess the long-term effects of this compound on cognitive decline in AD patients. Preliminary findings suggest that the compound may slow progression by mitigating oxidative stress and enhancing neuronal resilience .

属性

IUPAC Name

2-hydroxy-5-[2-[4-(trifluoromethyl)phenyl]ethylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3/c17-16(18,19)11-3-1-10(2-4-11)7-8-20-12-5-6-14(21)13(9-12)15(22)23/h1-6,9,20-21H,7-8H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMVACIBQLDZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=CC(=C(C=C2)O)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927685-43-6
Record name AAD-2004
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927685436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CRISDESALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11VWK61J69
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AAD-2004
Reactant of Route 2
Reactant of Route 2
AAD-2004
Reactant of Route 3
Reactant of Route 3
AAD-2004
Reactant of Route 4
Reactant of Route 4
AAD-2004
Reactant of Route 5
Reactant of Route 5
AAD-2004
Reactant of Route 6
Reactant of Route 6
AAD-2004
Customer
Q & A

Q1: What are the primary mechanisms of action of AAD-2004 in the context of neurodegenerative diseases?

A1: this compound exerts its beneficial effects through a dual mechanism:

  1. Potent Antioxidant Activity: this compound acts as a potent spin-trapping molecule, effectively scavenging free radicals and reducing oxidative stress. [] This is particularly relevant in neurodegenerative diseases like Alzheimer's Disease (AD) and Amyotrophic Lateral Sclerosis (ALS), where oxidative damage contributes significantly to neuronal death. [, ]
  2. Anti-inflammatory Properties: this compound inhibits microsomal Prostaglandin E synthase-1 (mPGES-1), a key enzyme in the production of pro-inflammatory prostaglandin E2 (PGE2). [] By suppressing mPGES-1 activity, this compound reduces inflammation and its associated neuronal damage. []

Q2: How does this compound's inhibition of monoamine oxidase B (MAO-B) contribute to its neuroprotective effects?

A2: Research suggests that this compound's inhibition of MAO-B, an enzyme involved in the breakdown of neurotransmitters, plays a crucial role in its neuroprotective activity. [] Specifically, inhibiting MAO-B with this compound has been shown to:

  • Reduce reactive astrogliosis: this compound significantly reduces the excessive proliferation and activation of astrocytes, which contribute to scar formation and hinder brain repair after injury. []
  • Decrease scar formation: By attenuating reactive astrogliosis, this compound minimizes the formation of glial scars, which can disrupt neuronal connections and impair brain function. []
  • Lower GABA production in reactive astrocytes: this compound normalizes the elevated levels of gamma-aminobutyric acid (GABA) produced by reactive astrocytes, potentially contributing to a more balanced neurotransmitter environment. []

Q3: What is the significance of this compound's ability to reduce H2O2 production in the context of neuroprotection?

A3: this compound exhibits the ability to reduce the production of hydrogen peroxide (H2O2), a reactive oxygen species, within the brain. [] This is noteworthy because:

  • H2O2 is a byproduct of MAO-B activity: MAO-B generates H2O2 during the breakdown of neurotransmitters. Excessive H2O2 contributes to oxidative stress and neuronal damage. []
  • This compound's dual action: By inhibiting MAO-B and scavenging H2O2 directly, this compound effectively reduces H2O2 levels, providing multifaceted protection against oxidative stress. []

Q4: Can you elaborate on the preclinical evidence supporting this compound's therapeutic potential in ALS?

A4: Studies in a mouse model of ALS demonstrated that this compound:

  • Improved motor function and extended lifespan: Treatment with this compound significantly enhanced motor performance and prolonged survival in mice with ALS, highlighting its potential to slow disease progression. [, ]
  • Reduced various pathological hallmarks of ALS: this compound administration effectively decreased:
    • Free radical production: Lowering oxidative stress in the spinal cord. [, ]
    • PGE2 formation: Attenuating inflammation within the central nervous system. [, ]
    • Microglial activation: Reducing the activation of these immune cells in the spinal cord, which contributes to neuroinflammation. [, ]
    • Autophagosome formation: Suggesting a potential role in regulating cellular waste disposal processes. []
    • Axonopathy and motor neuron degeneration: Protecting the integrity of nerve cells responsible for muscle control. [, ]

Q5: How does this compound compare to existing treatments for neurodegenerative diseases in preclinical studies?

A5: In preclinical studies using a mouse model of ALS, this compound showed superior efficacy compared to riluzole and ibuprofen, two drugs currently used in ALS management. [] Notably, this compound achieved these results without inducing gastric bleeding, a common side effect of ibuprofen. [] This suggests a potentially favorable safety profile for this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。